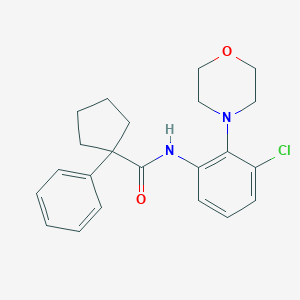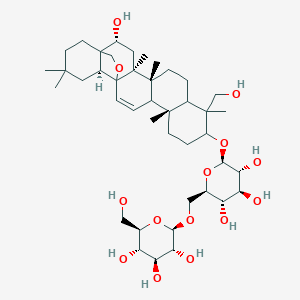
N-(3-chloro-2-morpholin-4-ylphenyl)-1-phenylcyclopentanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-2-morpholin-4-ylphenyl)-1-phenylcyclopentanecarboxamide, also known as CM-352, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of cyclopentane carboxamides and has shown promising results in various scientific research studies.
作用机制
The mechanism of action of N-(3-chloro-2-morpholin-4-ylphenyl)-1-phenylcyclopentanecarboxamide involves the inhibition of the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression. By inhibiting the activity of HDACs, N-(3-chloro-2-morpholin-4-ylphenyl)-1-phenylcyclopentanecarboxamide can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N-(3-chloro-2-morpholin-4-ylphenyl)-1-phenylcyclopentanecarboxamide can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It can also inhibit the migration and invasion of cancer cells, thereby preventing metastasis. Additionally, N-(3-chloro-2-morpholin-4-ylphenyl)-1-phenylcyclopentanecarboxamide has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the advantages of using N-(3-chloro-2-morpholin-4-ylphenyl)-1-phenylcyclopentanecarboxamide in lab experiments is its specificity towards HDACs. It has been found to be more selective towards HDACs than other HDAC inhibitors, thereby reducing the risk of off-target effects. However, one of the limitations of using N-(3-chloro-2-morpholin-4-ylphenyl)-1-phenylcyclopentanecarboxamide is its poor solubility in water, which can affect its bioavailability.
未来方向
There are several future directions for the study of N-(3-chloro-2-morpholin-4-ylphenyl)-1-phenylcyclopentanecarboxamide. One potential direction is the development of more potent analogs of N-(3-chloro-2-morpholin-4-ylphenyl)-1-phenylcyclopentanecarboxamide that can overcome its limitations, such as poor solubility. Another direction is the investigation of the potential use of N-(3-chloro-2-morpholin-4-ylphenyl)-1-phenylcyclopentanecarboxamide in combination with other anticancer agents to enhance its efficacy. Additionally, the study of the mechanism of action of N-(3-chloro-2-morpholin-4-ylphenyl)-1-phenylcyclopentanecarboxamide can provide insights into the regulation of gene expression and the development of new therapies for cancer and other diseases.
合成方法
The synthesis of N-(3-chloro-2-morpholin-4-ylphenyl)-1-phenylcyclopentanecarboxamide involves the reaction of 3-chloro-2-morpholin-4-ylphenylamine with cyclopentanecarboxylic acid chloride in the presence of a base. The reaction leads to the formation of N-(3-chloro-2-morpholin-4-ylphenyl)-1-phenylcyclopentanecarboxamide as a white crystalline solid.
科学研究应用
N-(3-chloro-2-morpholin-4-ylphenyl)-1-phenylcyclopentanecarboxamide has been studied for its potential applications in various scientific research areas. It has been found to have antitumor activity against various cancer cell lines, including prostate, breast, and lung cancer. It has also been studied for its potential use as an anti-inflammatory agent.
属性
产品名称 |
N-(3-chloro-2-morpholin-4-ylphenyl)-1-phenylcyclopentanecarboxamide |
|---|---|
分子式 |
C22H25ClN2O2 |
分子量 |
384.9 g/mol |
IUPAC 名称 |
N-(3-chloro-2-morpholin-4-ylphenyl)-1-phenylcyclopentane-1-carboxamide |
InChI |
InChI=1S/C22H25ClN2O2/c23-18-9-6-10-19(20(18)25-13-15-27-16-14-25)24-21(26)22(11-4-5-12-22)17-7-2-1-3-8-17/h1-3,6-10H,4-5,11-16H2,(H,24,26) |
InChI 键 |
BCFSREGOGIIDIW-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=C(C(=CC=C3)Cl)N4CCOCC4 |
规范 SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=C(C(=CC=C3)Cl)N4CCOCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[4-(butyrylamino)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B234407.png)
![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-phenylcyclopentanecarboxamide](/img/structure/B234410.png)

![[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-[4-(methylamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B234427.png)

![N-[3-fluoro-4-(1-piperidinyl)phenyl]acetamide](/img/structure/B234431.png)
![15-(1H-indol-3-ylmethyl)-18-[(1Z,3E)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid](/img/structure/B234432.png)

![7-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-(2,3-dihydroxy-3-methylbutyl)chromen-2-one](/img/structure/B234458.png)



![N-(3-chloro-2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B234524.png)